Lipophilicity Profile: Methyl Ester vs. Acid vs. Ethyl Ester
The predicted LogP (octanol-water partition coefficient) is a key determinant of a compound's passive membrane permeability and solubility. Methyl 5-chloro-1H-pyrazole-3-carboxylate exhibits a predicted LogP of 1.05 . In contrast, the free carboxylic acid analog (5-chloro-1H-pyrazole-3-carboxylic acid, CAS 881668-70-8) has a significantly lower LogP of 0.16, indicating much higher hydrophilicity and reduced passive membrane diffusion potential . The ethyl ester analog (CAS 1378271-66-9) has a higher LogP of 1.62, which may increase lipophilicity but could also reduce aqueous solubility relative to the methyl ester . The methyl ester thus occupies an intermediate, balanced position in the lipophilicity spectrum.
| Evidence Dimension | LogP (Predicted) |
|---|---|
| Target Compound Data | 1.05 |
| Comparator Or Baseline | Carboxylic acid analog: 0.16; Ethyl ester analog: 1.62 |
| Quantified Difference | ΔLogP = +0.89 vs. acid; ΔLogP = -0.57 vs. ethyl ester |
| Conditions | Predicted using Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Why This Matters
The balanced LogP of the methyl ester makes it a more versatile starting point for hit-to-lead optimization in medicinal chemistry, avoiding extremes of hydrophilicity or lipophilicity that could prematurely limit compound progression.
